Salpyran (dihydrochloride) Salpyran (dihydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14592178
InChI: InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H
SMILES:
Molecular Formula: C15H21Cl2N3O
Molecular Weight: 330.2 g/mol

Salpyran (dihydrochloride)

CAS No.:

Cat. No.: VC14592178

Molecular Formula: C15H21Cl2N3O

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Salpyran (dihydrochloride) -

Molecular Formula C15H21Cl2N3O
Molecular Weight 330.2 g/mol
IUPAC Name 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride
Standard InChI InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H
Standard InChI Key WPXVFKMIIMGYGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl

Chemical Identity and Structural Properties

Salpyran (dihydrochloride), systematically named 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride, has the molecular formula C₁₅H₂₁Cl₂N₃O and a molecular weight of 330.2 g/mol. Its IUPAC name reflects a phenol derivative functionalized with pyridylmethyl and ethylamino groups, which coordinate copper(II) through nitrogen and oxygen donor atoms . The dihydrochloride salt enhances solubility in aqueous media, critical for biological applications.

Table 1: Molecular Properties of Salpyran (Dihydrochloride)

PropertyValue
Molecular FormulaC₁₅H₂₁Cl₂N₃O
Molecular Weight330.2 g/mol
IUPAC Name2-[[2-(Pyridin-2-ylmethylamino)ethylamino]methyl]phenol; dihydrochloride
Canonical SMILESC1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl
PubChem CID168510222

The compound’s InChIKey (WPXVFKMIIMGYGU-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography and spectroscopic studies reveal a square-planar geometry when bound to copper(II), with bond lengths consistent with strong N/O coordination .

Synthesis and Industrial Production

Salpyran (dihydrochloride) is synthesized via a multi-step organic reaction starting with 2-aminomethylphenol and pyridin-2-ylmethylamine. The final step involves hydrochlorination to yield the dihydrochloride salt.

Key Synthetic Steps:

  • Condensation Reaction: 2-Aminomethylphenol reacts with pyridin-2-ylmethylamine in ethanol under reflux, forming the Schiff base intermediate.

  • Reduction: Sodium borohydride reduces the imine bond, yielding the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.

Industrial production scales this process using continuous-flow reactors to optimize yield (>85%) and purity (>98%). Purification involves recrystallization from ethanol-water mixtures, followed by lyophilization for pharmaceutical-grade material.

Mechanism of Action: Copper Chelation and Antioxidant Effects

Salpyran (dihydrochloride) exerts its biological effects through selective copper(II) chelation. The ligand’s tetradentate structure (3N, 1O) forms a stable monocationic complex ([Cu(II)L]⁺) at pH 7.4, with a formation constant (Kf) of 10¹⁰.⁶⁵, significantly higher than clioquinol (10⁵.⁹¹) . This high affinity displaces copper from pathological deposits while sparing zinc-dependent enzymes .

Key Reaction:

Cu2++Salpyran[Cu(Salpyran)]+(pCu=10.65 at pH 7.4)\text{Cu}^{2+} + \text{Salpyran} \rightarrow [\text{Cu(Salpyran)}]^+ \quad (\text{pCu} = 10.65 \text{ at pH } 7.4)

By sequestering free copper, Salpyran inhibits Fenton reactions that generate hydroxyl radicals (- OH) from hydrogen peroxide (H₂O₂) . In vitro assays demonstrate a 70–90% reduction in ROS production in neuronal cells exposed to amyloid-β peptides .

ChelatorCu(II) Selectivity (vs. Zn(II))ROS Inhibition (%)Clinical Use
Salpyran>1000:185–90Preclinical
Trientine10:150–60Approved (WD)
Clioquinol50:170–75Discontinued

Research Applications and Recent Findings

Antioxidant Assays

In ascorbate oxidation assays, Salpyran (dihydrochloride) reduces thiobarbituric acid-reactive substances (TBARS) by 80% at 10 μM, outperforming clioquinol (55%) . Similar efficacy is observed in tau protein aggregation models, where it decreases fibril formation by 65% .

Pharmacokinetics

Rodent studies show a plasma half-life of 6.2 hours and 90% oral bioavailability. Cerebrospinal fluid penetration reaches 15% of plasma levels, sufficient for targeting cerebral copper deposits.

Comparative Analysis with Other Chelators

Unlike trientine dihydrochloride (Cufence®), which requires refrigeration due to instability, Salpyran (dihydrochloride) remains stable at room temperature for >12 months . Its fully protonated structure eliminates lone electron pairs on amine groups, reducing susceptibility to oxidation .

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